

In-Depth Technical Guide: CP-LC-1254 (CAS Number 3040859-52-4)

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Compound of Interest

Compound Name: CP-LC-1254

Cat. No.: B15577222

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-LC-1254 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of RNA therapeutics. Its chemical structure, featuring a thioether linkage, is optimized for efficient encapsulation of RNA molecules, such as circular RNA (circRNA), and their subsequent release into the cytoplasm of target cells. This document provides a comprehensive technical overview of **CP-LC-1254**, including its chemical properties, methodologies for LNP formulation and characterization, and available data on its in vivo performance. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing **CP-LC-1254** for their specific therapeutic applications.

Chemical and Physical Properties

CP-LC-1254 is a branched, multi-tail ionizable lipid. Its key chemical identifiers and properties are summarized in the table below.

Property	Value
CAS Number	3040859-52-4
Formal Name	2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester
Molecular Formula	C44H86N2O5S
Molecular Weight	755.2 g/mol
Purity	≥98%
Formulation	Typically supplied as a 10 mg/mL solution in ethanol
Storage	-20°C

Experimental Protocols

Synthesis of CP-LC-1254

The synthesis of **CP-LC-1254** and related ionizable lipids is based on a Sequential Thiolactone Amine Acrylate Reaction. While the specific, detailed synthesis protocol for **CP-LC-1254** is proprietary, the general methodology involves a multi-step reaction sequence. A general patent (WO2024110381A1) describes the synthesis of a family of ionizable lipids that likely includes **CP-LC-1254**. The synthesis generally proceeds as follows:

- Thiolactone derivative preparation: A suitable thiolactone precursor is synthesized.
- Amine addition: The thiolactone ring is opened by reacting with a specific amine, introducing the ionizable head group.
- Acrylate reaction: An acrylate molecule is then reacted with the intermediate to introduce the lipid tails.
- Purification: The final product is purified using chromatographic techniques to achieve high purity (≥98%).

Lipid Nanoparticle (LNP) Formulation

LNPs encapsulating RNA can be formulated with **CP-LC-1254** using standard microfluidic mixing techniques. The following is a general protocol; however, optimization for specific RNA cargo and desired particle characteristics is recommended.

Materials:

- **CP-LC-1254** in ethanol
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) in ethanol
- Cholesterol in ethanol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) in ethanol
- RNA (e.g., circRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing system (e.g., NanoAssembler®)

Protocol:

- **Prepare Lipid Mixture:** Combine **CP-LC-1254**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A common starting point for similar ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- **Prepare Aqueous Phase:** Dissolve the RNA cargo in the low pH buffer to the desired concentration.
- **Microfluidic Mixing:** Load the lipid mixture (organic phase) and the RNA solution (aqueous phase) into separate syringes for the microfluidic system. Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1).
- **Nanoparticle Formation:** Initiate the mixing process. The rapid mixing of the two phases at a low pH facilitates the protonation of **CP-LC-1254**'s ionizable headgroup, leading to its electrostatic interaction with the negatively charged RNA and subsequent encapsulation within the forming LNP core.

- **Dialysis/Purification:** The resulting LNP solution is typically dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a more neutral surface charge for the LNPs. This step is critical for in vivo applications.

LNP Characterization

The physicochemical properties of the formulated LNPs should be thoroughly characterized to ensure quality and reproducibility.

Parameters and Methods:

- **Particle Size and Polydispersity Index (PDI):** Measured by Dynamic Light Scattering (DLS).
- **Encapsulation Efficiency:** Determined using a fluorescent dye-based assay (e.g., RiboGreen® assay) to quantify the amount of encapsulated RNA relative to the total RNA.
- **Zeta Potential:** Measured to determine the surface charge of the LNPs, which can influence stability and biodistribution.

In Vivo Performance Data

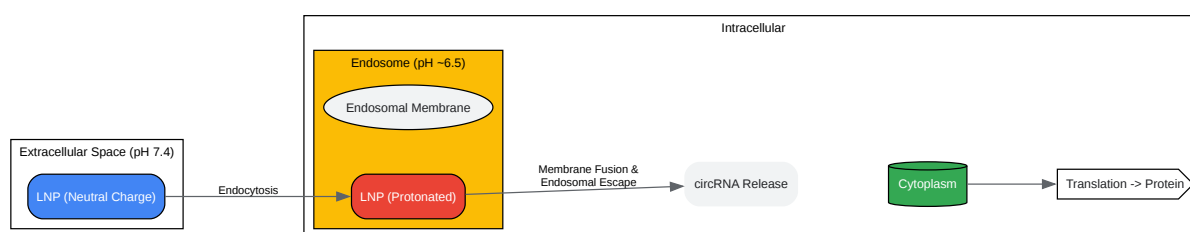
In vivo studies have been conducted to evaluate the efficacy of **CP-LC-1254**-formulated LNPs for delivering circRNA encoding a luciferase reporter gene in mice.^[1]

Parameter	Result
Animal Model	Mice
RNA Cargo	circRNA encoding luciferase
Administration Route	Intramuscular
Observed Expression	Luciferase expression was induced. The expression profile was comparable to that of LNPs formulated with the well-established ionizable lipid SM-102 initially, with a more pronounced decrease in protein levels observed after 72 hours.

Note: Specific quantitative data on luciferase expression levels (e.g., total flux) for **CP-LC-1254** are not publicly available in the cited literature. The performance is described in relation to a benchmark lipid.

Mechanism of Action and Signaling Pathways

The mechanism of action for **CP-LC-1254**-based LNPs is consistent with that of other ionizable lipid delivery systems. The key steps are illustrated in the signaling pathway diagram below.



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Caption: Cellular uptake and endosomal escape pathway of **CP-LC-1254** LNPs.

Pathway Description:

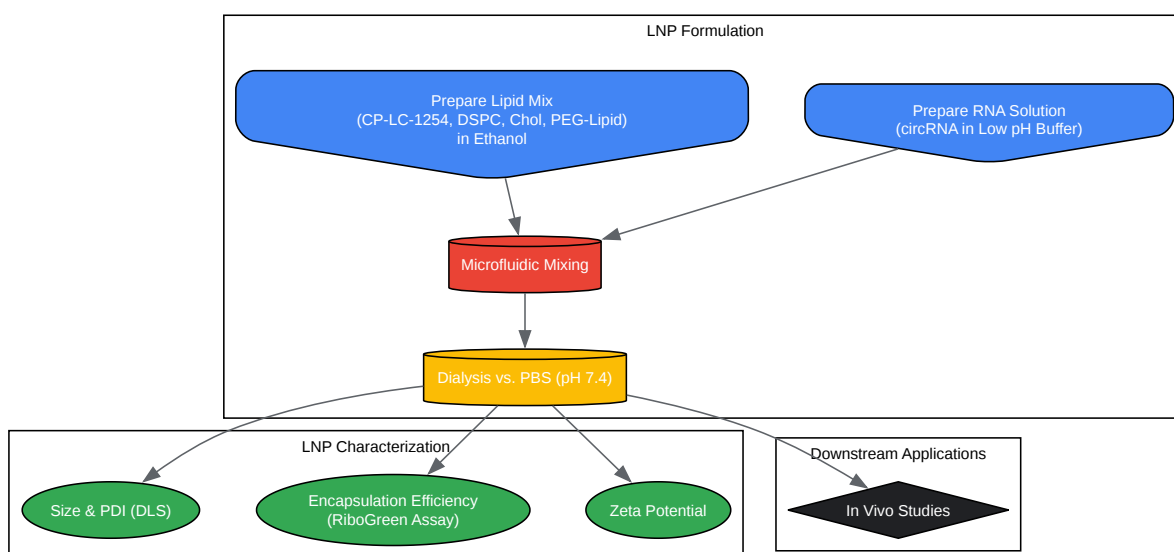
- **Systemic Circulation and Cellular Uptake:** Following administration, the LNPs, which are relatively neutral at physiological pH (7.4), circulate and are taken up by target cells via endocytosis.
- **Endosomal Acidification and LNP Protonation:** Once inside the endosome, the lower pH (~6.5) causes the protonation of the tertiary amine in the headgroup of **CP-LC-1254**. This results in the LNP acquiring a positive charge.
- **Endosomal Escape:** The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a phase transition in the

lipid arrangement, leading to the destabilization and disruption of the endosomal membrane.

- Cytosolic RNA Release: The disruption of the endosomal membrane allows the encapsulated RNA cargo to be released into the cytoplasm.
- Protein Translation: Once in the cytoplasm, the circRNA is translated by the host cell's ribosomal machinery to produce the encoded therapeutic protein.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the formulation and characterization of **CP-LC-1254** LNPs.



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Caption: Experimental workflow for **CP-LC-1254** LNP formulation and characterization.

Conclusion

CP-LC-1254 is a promising ionizable lipid for the in vivo delivery of RNA therapeutics, particularly circRNA. Its chemical design facilitates efficient RNA encapsulation and cytosolic delivery through a pH-dependent endosomal escape mechanism. While detailed quantitative performance data remains limited in publicly accessible literature, the available information suggests a performance profile comparable to established benchmarks. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to begin working with and optimizing **CP-LC-1254** for their specific therapeutic goals. Further studies are warranted to fully elucidate its performance characteristics with various RNA modalities and in different preclinical models.

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References

- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
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